molecular formula C6H10N2O4S3 B14388751 5-Ethylthiophene-2,4-disulfonamide

5-Ethylthiophene-2,4-disulfonamide

Cat. No.: B14388751
M. Wt: 270.4 g/mol
InChI Key: GUHHYQHUVPXYPD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2,4-disulfonamide (Molecular Formula: C6H10N2O4S3) is a chemical compound based on a thiophene heterocyclic scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . Thiophene derivatives are ranked 4th among U.S. FDA-approved sulfur-containing small drug molecules, underscoring the significance of this ring system in drug discovery . Specifically, the sulfonamide functional group is a prevalent feature in therapeutic agents, with 21 new drug approvals in the last decade, highlighting its importance . Compounds featuring both the thiophene and sulfonamide groups have demonstrated substantial potential in antimicrobial research. For instance, recent studies on 5-bromo-N-alkylthiophene-2-sulfonamide analogues have shown exceptional in vitro antibacterial efficacy against challenging multidrug-resistant pathogens like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147, with one analogue exhibiting a potent MIC of 0.39 µg/mL and MBC of 0.78 µg/mL . The proposed mechanism of action for sulfonamides generally involves the inhibition of the bacterial folate biosynthesis pathway by acting as competitive antagonists of 4-aminobenzoic acid (PABA), leading to a bacteriostatic effect . This makes this compound a compound of high interest for researchers exploring new anti-infective agents, conducting structure-activity relationship (SAR) studies, and developing novel sulfonamide-based therapeutics to combat antibiotic resistance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H10N2O4S3

Molecular Weight

270.4 g/mol

IUPAC Name

5-ethylthiophene-2,4-disulfonamide

InChI

InChI=1S/C6H10N2O4S3/c1-2-4-5(14(7,9)10)3-6(13-4)15(8,11)12/h3H,2H2,1H3,(H2,7,9,10)(H2,8,11,12)

InChI Key

GUHHYQHUVPXYPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

This method adapts strategies from aromatic disulfonamide synthesis (US3161675A, US5378703A):

  • Chlorosulfonation :
    • 5-Ethylthiophene is treated with chlorosulfonic acid (ClSO₃H) at 125–130°C to introduce sulfonic acid groups at positions 2 and 4.
    • Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added to convert sulfonic acids to sulfonyl chlorides.
    • Key observation: Excess chlorinating agent ensures complete conversion, as seen in Example 1 of.
  • Ammonolysis :
    • The disulfonyl chloride intermediate is reacted with aqueous ammonia or gaseous NH₃ in tert-butanol at 25–30°C.
    • Optimization: A 50% excess of ammonia ensures complete substitution, minimizing disulfonamide byproducts.

Yield and Purity

  • Yield : 65–80% (based on analogous disulfonamide syntheses in).
  • Purity : >99.5% after recrystallization from ethanol/water mixtures.

Method 2: Directed Metallation and Sulfination

Reaction Pathway

Inspired by thiophene functionalization techniques (US5378703A, PMC3120429):

  • Metallation :
    • 5-Ethylthiophene is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), selectively deprotonating positions 2 and 4.
  • Sulfination :
    • Sulfur dioxide (SO₂) is introduced to form lithium sulfinate salts.
  • Chlorination :
    • N-Chlorosuccinimide (NCS) converts sulfinates to sulfonyl chlorides.
  • Amination :
    • Reaction with ammonium hydroxide yields the disulfonamide.

Advantages and Limitations

  • Regioselectivity : >95% control over sulfonamide positions.
  • Yield : 70–75% due to multi-step complexity.
  • Scale-up challenges : Requires strict temperature control and anhydrous conditions.

Method 3: Cyclization via Gewald Reaction

Synthetic Strategy

Adapting the Gewald reaction (PMC10714357, PMC9462268):

  • Precursor Synthesis :
    • Ethyl cyanoacetate and 3-oxopentanenitrile (for the ethyl group) are condensed with elemental sulfur in the presence of morpholine.
  • Sulfonation :
    • The resulting 2-aminothiophene derivative is sulfonated using ClSO₃H, followed by chlorination and amination as in Method 1.

Performance Metrics

  • Yield : 50–60% due to intermediate instability.
  • Purity : Requires column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 65–80% 70–75% 50–60%
Regioselectivity Moderate High Low
Scalability Industrial Lab-scale Lab-scale
Key Reagents ClSO₃H, NH₃ n-BuLi, SO₂, NCS Sulfur, Morpholine
Complexity Low High Moderate

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-2,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Ethylthiophene-2,4-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-2,4-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 5-Ethylthiophene-2,4-disulfonamide and analogous compounds:

Compound Core Structure Substituents Key Properties/Applications References
This compound Thiophene - 5-Ethyl
- 2,4-disulfonamide
Potential enzyme inhibition, enhanced H-bonding due to dual sulfonamides Inferred
5-Chloroaniline-2,4-disulfonamide Benzene (aniline) - 5-Chloro
- 2,4-disulfonamide
Diuretic drug; targets renal carbonic anhydrase
Ethyl-5-(4-chlorophenyl)-thiophene-2-carboxylate Thiophene - 4-Chlorophenyl
- Carboxylate
Synthetic intermediate; explored for antimicrobial activity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Thiophene - Acetamido
- Methyl
- Diethyl esters
Crystallographic studies; ester groups influence solubility
Ethyl (4-Sulfamoylphenyl) Phenylphosphonate Benzene - Phosphonate
- Sulfonamide
Carbonic anhydrase inhibitor; phosphonate enhances stability

Key Structural and Functional Differences:

Benzene disulfonamides (e.g., 5-chloroaniline-2,4-disulfonamide) are established diuretics, whereas thiophene analogs may target different isoforms of carbonic anhydrase due to altered electronic profiles .

Sulfonamide vs. Carboxylate: Sulfonamides offer stronger hydrogen-bonding and acidic properties (pKa ~10–11) compared to esters, influencing target selectivity and solubility .

Synthetic Approaches: Thiophene sulfonamides are typically synthesized via regioselective sulfonation followed by alkylation or coupling reactions (e.g., uses DMF and reflux conditions for sulfadiazine derivatives). Benzene-based disulfonamides (e.g., 5-chloroaniline-2,4-disulfonamide) are produced via carbonyl condensation with formamide, as noted in Ashford’s Dictionary .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylthiophene-2,4-disulfonamide, and what key parameters influence yield?

  • Methodology : The compound is typically synthesized via carbonyl condensation reactions. For example, 5-chloroaniline-2,4-disulfonamide reacts with formaldehyde or formamide under controlled conditions . Solvent selection critically impacts yield, as shown in Table 2 (): methanol (MeOH) achieves higher yields (~76%) compared to dichloromethane (DCM, ~55%) due to improved solubility and reaction kinetics. Purification involves recrystallization from solvents like dioxane, with yields further optimized by reflux duration and stoichiometric ratios .

Q. What spectroscopic and analytical techniques are required for characterizing this compound?

  • Methodology : Full characterization includes:

  • NMR : Assign proton environments (e.g., ethyl group δ ~1.2–1.5 ppm, thiophene protons δ ~6.8–7.5 ppm) .
  • IR : Confirm sulfonamide groups (S=O stretching ~1150–1350 cm⁻¹) and thiophene ring vibrations (~690–840 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 296 for C₇H₁₀N₂O₄S₂) .
  • Microanalysis : Verify elemental composition (e.g., C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can solvent selection and reaction conditions be optimized to improve synthetic efficiency?

  • Methodology :

  • Screen solvents based on polarity and boiling point (Table 2, ). For example, methanol (MeOH) provides higher yields (76%) due to better nucleophilicity stabilization .
  • Use design of experiments (DoE) to model interactions between temperature, solvent volume, and catalyst loading. For instance, refluxing in MeOH at 65°C for 5 hours maximizes yield .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and adjust quenching time to minimize byproducts .

Q. How can contradictory reports on the compound’s bioactivity (e.g., antimicrobial vs. diuretic effects) be resolved?

  • Methodology :

  • Replicate protocols : Ensure consistent assay conditions (e.g., bacterial strain, concentration ranges) .
  • Orthogonal assays : Combine MIC (minimum inhibitory concentration) testing with enzymatic inhibition studies (e.g., carbonic anhydrase for diuretic activity) .
  • Data normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98%) and solvent residues (e.g., DMF in final product) .

Q. What strategies ensure thermal stability during large-scale synthesis and storage?

  • Methodology :

  • DSC analysis : Compound analogs decompose at 140°C (400 J/g energy release), making them stable at room temperature in sealed vials .
  • Storage : Use desiccants (e.g., silica gel) to prevent hydrolysis. Avoid prolonged exposure to light, which may degrade the thiophene ring .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Methodology :

  • Target selection : Dock against carbonic anhydrase II (PDB ID: 1CA2) for diuretic activity or bacterial enoyl-ACP reductase (PDB ID: 1BVR) for antimicrobial effects .
  • Software : Use AutoDock Vina with AMBER force fields. Validate docking poses with MD simulations (e.g., 100 ns trajectories) .
  • In vitro correlation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with IC₅₀ values from enzymatic assays .

Data Integration and Validation

  • Contradiction resolution : Cross-reference NMR assignments from multiple studies (e.g., δ 7.2 ppm for thiophene protons vs. δ 7.4 ppm in conflicting reports) to identify solvent-induced shifts .
  • Ethical reporting : Document raw data (e.g., HPLC chromatograms) in appendices and highlight limitations (e.g., solvent interference in bioassays) .

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